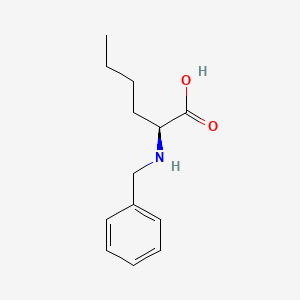

(2S)-2-(Benzylamino)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDXZMGISBZJCQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of N-Benzyl Amino Acid Derivatives: From Synthesis to Therapeutic Potential

Introduction: The Versatile Scaffold of N-Benzyl Amino Acid Derivatives

In the landscape of medicinal chemistry and drug discovery, the modification of naturally occurring molecules to enhance their therapeutic properties is a cornerstone of innovation. Amino acids, the fundamental building blocks of proteins, offer a rich and chiral scaffold for the development of novel bioactive compounds.[1][2] The introduction of a benzyl group onto the nitrogen atom of an amino acid gives rise to N-benzyl amino acid derivatives, a class of compounds with a remarkable spectrum of biological activities. This structural modification can enhance lipophilicity, influence interactions with biological targets, and provide a versatile handle for further chemical elaboration.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-benzyl amino acid derivatives, tailored for researchers, scientists, and professionals in drug development.

A Spectrum of Biological Activities

N-benzyl amino acid derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the development of new therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-benzyl amino acid derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

One notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies.[3] These derivatives have demonstrated nanomolar inhibitory potency and a strong correlation between their IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells.[3] Furthermore, aminobenzylnaphthols derived from α-amino acids have shown promising cytotoxic and antiproliferative activity against human cervical cancer cells (HeLa), with IC50 values in the low micromolar range.[4] Some of these compounds were also found to inhibit topoisomerase I, an important target in cancer chemotherapy.[4]

The functionalization of existing drugs with an amino acid moiety, including N-benzyl derivatives, can lead to improved delivery to target tissues, reduced toxicity, and enhanced cytotoxic properties.[4] For instance, salinomycin N-benzyl amides have been synthesized and screened for their anticancer activity.[5]

Table 1: Anticancer Activity of Selected N-Benzyl Amino Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | 0.070 - 3.7 | USP1/UAF1 inhibition | [3] |

| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (cervical cancer) | 4.63 - 5.54 | Topoisomerase I inhibition | [4] |

| Aminobenzylnaphthols (Betti bases) | HeLa, A549, HBL-100, T-47D, SW1573, WiDr | 4.1 - 8.4 | Disruption of SLC6A14 solute transporter | [4] |

| Salinomycin N-benzyl amides | Various | Not specified | Not specified | [5] |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (5-benzylhydroxy derivatives) | HCT116, MDA-MB-231 | 0.025 - 0.050 | Interference with phospholipid metabolism | [6] |

Antimicrobial Activity

N-benzyl amino acid derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The incorporation of a benzyl group can enhance the antimicrobial efficacy of the parent molecule.[7]

For instance, N-benzoyl derivatives of amino acids have been shown to possess growth-inhibitory activity in a microbial antitumor screen, with some compounds exhibiting potent inhibition.[8] Specifically, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were found to be highly active.[8] Furthermore, N-(benzyl) chitosan derivatives have demonstrated both antibacterial and antifungal properties against various plant pathogens.[7] The quaternization of these derivatives further increases their water solubility and antimicrobial activity.[7]

The synthesis of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides has also yielded compounds with notable antibacterial and antifungal activities.[9]

Table 2: Antimicrobial Activity of Selected N-Benzyl Amino Acid Derivatives

| Compound Class | Target Organism | Activity (MIC or % Inhibition) | Reference |

| N-benzoyl amino acid derivatives | Microbial antitumor screen | 13% to 96% inhibition at 1 mg/ml | [8] |

| Quaternary N-(benzyl) chitosan derivatives | Agrobacterium tumefaciens, Erwinia carotovora, Botrytis cinerea, etc. | Significant inhibition | [7] |

| N-benzyl-2,2,2-trifluoroacetamide | Bacteria and fungi | MIC values reported (e.g., 15.62 µg/mL against A. flavus) | [10] |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity | [11] |

| N-benzyl guanidine derivatives | S. aureus, E. coli | MICs as low as 0.5 µg/mL | [12] |

Antiviral Activity

The antiviral potential of N-benzyl amino acid derivatives has been explored against various viruses, including Human Immunodeficiency Virus (HIV) and Epstein-Barr virus (EBV).

Several N-substituted benzyl/phenyl acetamides derived from a pyrazolobenzothiazine scaffold have been identified as effective anti-HIV-1 agents, with some compounds exhibiting EC50 values in the low micromolar range.[13] Molecular docking studies suggest that these compounds bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase.[13] Additionally, 1-benzyl derivatives of 5-(arylamino)uracils have shown promising inhibitory activity against HIV-1 and EBV.[14]

Table 3: Antiviral Activity of Selected N-Benzyl Amino Acid Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][3][8]benzothiazin-2(4H)-yl)acetamides | HIV-1 | 6.3 - 9.9 | [13] |

| 1-Benzyl derivatives of 5-(arylamino)uracils | HIV-1 | 9.5 - 11.9 | [14] |

| 1-Benzyl derivatives of 5-(arylamino)uracils | EBV | 2.3 - 12 | [14] |

Enzyme Inhibition

The biological activities of N-benzyl amino acid derivatives are often attributed to their ability to inhibit specific enzymes. As mentioned earlier, N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3] N-(benzyl) chitosan derivatives have been shown to affect exocellular enzymes in plant pathogens, including polygalacturonase, pectin-lyase, and cellulase.[7]

Furthermore, substituted benzylproline derivatives have been identified as inhibitors of the glutamine transporter ASCT2, a promising target for cancer therapy.[15] The inhibitory potency of these compounds was found to correlate with the hydrophobicity of the substituent on the benzyl ring.[15]

Neurological Activity

Certain N'-benzyl 2-amino acetamides have demonstrated significant anticonvulsant and neuropathic pain-attenuating properties in animal models.[16] The structure-activity relationship studies revealed that the anticonvulsant activity is sensitive to substituents at the 4'-N'-benzylamide site, with electron-withdrawing groups generally retaining or improving activity.[16]

Synthetic Strategies

The synthesis of N-benzyl amino acid derivatives can be achieved through various methods, with reductive amination being a commonly employed and convenient approach.

A general method involves the reductive alkylation of amino acid esters or amino alcohols with benzaldehyde or its derivatives using a mild reducing agent.[17] α-Picoline-borane has been reported as a stable and efficient reagent for this transformation.[17]

Another approach is the direct alkylation of amino acids with a benzyl halide under basic conditions, although this method may not be suitable for amino acids with reactive side chains.[17] For the synthesis of N-benzoyl derivatives, coupling reactions between a benzoic acid derivative and an amino acid methyl ester using a peptide coupling reagent like EDAC are effective.[2][18]

Caption: General workflow for the synthesis of N-benzyl amino acid derivatives via reductive amination.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (N-benzyl amino acid derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A conceptual workflow for the biological screening and development of N-benzyl amino acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of N-benzyl amino acid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. For example, in the case of N'-benzyl 2-amino acetamides with anticonvulsant activity, electron-withdrawing groups at the 4'-position were found to retain or enhance activity, while electron-donating groups led to a loss of activity.[16] For N-benzyl phenethylamines acting as 5-HT2A/2C agonists, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity.[19]

-

The Amino Acid Scaffold: The choice of the amino acid core influences the overall shape, size, and chirality of the molecule, which in turn affects its interaction with the biological target.

-

Modifications at the Carboxyl Group: Derivatization of the carboxylic acid group, for instance, by forming amides or esters, can alter the physicochemical properties of the compounds and their biological activity.

Conclusion and Future Perspectives

N-benzyl amino acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neurological effects. Their synthetic accessibility and the potential for structural diversification make them attractive scaffolds for drug discovery and development.

Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of N-benzyl amino acid derivatives will likely lead to the discovery of new and more potent therapeutic agents.

-

In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of N-benzyl amino acid derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

-

Chen, J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

Khedr, M. A. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences, 68(11), 1366-9. [Link]

-

Pharmaffiliates. (2026). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

-

Shalitin, Y., & Sadeh, T. (1966). Synthesis and Polymerization of n-Carboxyanhydrides of n-Benzyl-A-Amino Acids. The Weizmann Institute of Science - WIS Works. [Link]

-

El-Tahlawy, K. F., et al. (2014). Antimicrobial and inhibitory enzyme activity of N-(benzyl) and quaternary N-(benzyl) chitosan derivatives on plant pathogens. Carbohydrate Polymers, 113, 586-94. [Link]

-

Balachandran, C., et al. (2019). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. ResearchGate. [Link]

-

Zielińska-Pisklak, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(15), 4998. [Link]

-

Huczyński, A., et al. (2018). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. [Link]

-

Hernández-García, S., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 64(2), 114-127. [Link]

-

Jensen, A. A., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(9), 1594-1604. [Link]

-

White, H. S., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry, 54(19), 6417-31. [Link]

-

Fernández-Mateos, M. J., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

-

Finiuk, N. S., et al. (2017). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. Cytology and Genetics, 51(2), 113-120. [Link]

-

Pervez, H., et al. (2014). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][3][8]benzothiazin-2(4H)-yl)acetamides. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. [Link]

-

Grewer, C., et al. (2017). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & Medicinal Chemistry Letters, 27(4), 844-848. [Link]

-

Fizer, M., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]

-

Hernández-García, S., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

-

Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

-

Rashad, A. E., et al. (2010). 1-Benzyl derivatives of 5-(arylamino)uracils as anti-HIV-1 and anti-EBV agents. European Journal of Medicinal Chemistry, 45(12), 5893-8. [Link]

-

Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503-13. [Link]

-

Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. ResearchGate. [Link]

-

Khattab, S. N. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-28. [Link]

-

Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

-

Szabó, I., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 903. [Link]

-

Unknown. (n.d.). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 27(24), 9005. [Link]

-

Stelakatos, G. C., & Argyropoulos, N. (1966). n-Benzyl derivatives of amino-acids as peptide intermediates. Chemical Communications (London), (8), 270b. [Link]

-

Wagh, S. B., & Sonawane, S. A. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4). [Link]

-

Bari, S. S., et al. (2015). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Medicinal Chemistry, 5(9), 412-418. [Link]

-

Gready, J. E., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431. [Link]

-

Mikulová (Blašková), M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar Amino Acids as Human Carbonic Anhydrase Inhibitors. FLORE. [Link]

-

de Oliveira, J. C. S., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 26(21), 6433. [Link]

-

Sato, S., et al. (2004). N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. Thieme E-Books & E-Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and inhibitory enzyme activity of N-(benzyl) and quaternary N-(benzyl) chitosan derivatives on plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Benzyl derivatives of 5-(arylamino)uracils as anti-HIV-1 and anti-EBV agents [pubmed.ncbi.nlm.nih.gov]

- 15. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. scielo.org.mx [scielo.org.mx]

- 19. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(Benzylamino)hexanoic acid molecular weight and formula

Executive Summary

(S)-2-(Benzylamino)hexanoic acid, commonly referred to as

This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and strategic applications in modern drug discovery.[1]

Physicochemical Specifications

The following data characterizes the free zwitterionic form of the molecule. Researchers sourcing the hydrochloride salt must adjust molecular weight calculations accordingly.

Core Identity Table

| Property | Specification |

| IUPAC Name | (2S)-2-(benzylamino)hexanoic acid |

| Common Name | |

| CAS Registry Number | 17345-51-6 |

| Molecular Formula | C |

| Molecular Weight | 221.30 g/mol |

| Stereochemistry | (S)-enantiomer (L-configuration) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in dilute acid, MeOH, DMSO; sparingly soluble in neutral H |

| pKa (Calculated) | Carboxyl: ~2.3 |

| LogP (Predicted) | 2.1 – 2.5 (Lipophilic) |

Synthetic Methodology: Reductive Amination[1][4][5]

While direct alkylation of L-norleucine with benzyl halides is possible, it is not recommended due to the high risk of over-alkylation (forming tertiary amines) and potential racemization.[1]

The industry-standard protocol utilizes reductive amination .[1] This pathway ensures mono-alkylation and preserves the chiral center at the

Validated Experimental Protocol

Objective: Synthesis of (S)-2-(Benzylamino)hexanoic acid via reductive amination.

Reagents:

-

L-Norleucine (1.0 eq)[1]

-

Benzaldehyde (1.0 – 1.1 eq)[1]

-

Sodium Cyanoborohydride (NaBH

CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)[1] -

Solvent: Methanol (MeOH)[1]

-

Catalyst: Acetic Acid (AcOH) (catalytic amount to adjust pH to ~5-6)[1]

Step-by-Step Workflow:

-

Imine Formation: Suspend L-Norleucine in anhydrous MeOH. Add Benzaldehyde and stir at room temperature for 30–60 minutes. The mixture may clarify as the imine (Schiff base) forms.

-

Reduction: Cool the solution to 0°C. Cautiously add NaBH

CN in small portions. -

Quenching: Stir at room temperature for 12–16 hours. Quench excess hydride by adding water or dilute HCl.[1]

-

Work-up: Concentrate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (to remove non-basic impurities).[1] Adjust the aqueous layer to pH ~7 (isoelectric point) to precipitate the zwitterion, or extract at pH 10 into organic solvent if isolating as a free base.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography.

Reaction Logic Diagram

Figure 1: Reductive amination workflow ensuring preservation of the (S)-stereocenter.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][6]

-

H NMR (400 MHz, D

Mass Spectrometry (MS)[1]

-

ESI-MS (Positive Mode):

-

Calculated [M+H]

: 222.31 m/z.[1] -

Observed peaks should correspond to the protonated molecular ion.

-

Chiral HPLC[1]

-

Objective: Determine Enantiomeric Excess (ee%).

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).[1]

-

Criteria: >98% ee is required for pharmaceutical applications to avoid off-target effects from the (R)-isomer.[1]

Strategic Applications in Drug Discovery[7][8]

(S)-2-(Benzylamino)hexanoic acid is rarely a final drug but serves as a high-value intermediate.[1] Its utility stems from three specific mechanisms:

A. Proteolytic Stability

Peptide bonds adjacent to

B. Lipophilic Anchoring

The hexyl side chain (from norleucine) combined with the

-

GPCR Ligands: To occupy deep hydrophobic pockets in receptors.[1]

-

Membrane Permeability: Increasing the logP of a peptide to facilitate passive transport across the blood-brain barrier (BBB).[1]

C. Peptidomimetic Scaffolding

It serves as a precursor for synthesizing

Application Decision Tree

Figure 2: Strategic utility of N-benzyl-norleucine in medicinal chemistry optimization.

References

-

Sagan, S., et al. (2004).[1] "N-Methylated peptide-based drug discovery: A manual for the medicinal chemist." Current Medicinal Chemistry, 11(21), 2799-2822.[1] Link

-

Quitt, P., Hellerbach, J., & Vogler, K. (1963).[1] "Synthesis of optically active N-monomethylamino acids." Helvetica Chimica Acta, 46(1), 327-333.[1] (Foundational methodology for N-alkylation). Link[1]

-

Gentilucci, L., et al. (2010).[1] "Chemical modifications of peptides: a useful tool for drug discovery."[1][][3] Current Pharmaceutical Design, 16(28), 3185-3203.[1] Link

-

PubChem Compound Summary. (2025). "2-(Benzylamino)hexanoic acid."[1][4] National Center for Biotechnology Information.[1] Link

Sources

Strategic Utilization of (2S)-2-(Benzylamino)hexanoic Acid in Peptidomimetic Design and Drug Discovery

The following technical guide details the strategic application, synthesis, and medicinal chemistry utility of (2S)-2-(Benzylamino)hexanoic acid (commonly referred to as

Executive Summary & Compound Profile

This compound represents a high-value chiral building block in modern medicinal chemistry. Structurally, it consists of a norleucine (2-aminohexanoic acid) backbone—a non-polar, non-coded amino acid—derivatized with an

Its utility is defined by three primary vectors in drug development:

-

Peptidomimetic Synthesis: It serves as a critical intermediate for generating

-methyl-L-norleucine , a residue essential for improving the metabolic stability and membrane permeability of peptide therapeutics. -

Protease Inhibitor Scaffolds: The hydrophobic butyl side chain combined with the aromatic benzyl moiety mimics the S1/S1' subsite interactions of metalloproteases (MMPs) and aminopeptidases.

-

Reduced Amide Isosteres: It acts as a precursor for

reduced amide bond insertions, a strategy to block peptide bond hydrolysis.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 17345-51-6 |

| Molecular Formula | |

| Molecular Weight | 221.30 g/mol |

| Chirality | L-isomer ( |

| Key Functionality | Hydrophobic side chain (Butyl), Secondary Amine, Carboxylic Acid |

Medicinal Chemistry Applications

Gateway to -Methylated Peptides

The most prevalent application of this compound is its role as a "masked" precursor for

The "Benzyl-Protection" Strategy:

By installing a benzyl group first, the nitrogen becomes a secondary amine. Subsequent methylation (e.g., using formaldehyde/formic acid or methyl iodide) forms the

-

Why this matters:

-methylation of peptide drugs (e.g., Cyclosporine analogues) locks the peptide backbone conformation and eliminates the hydrogen bond donor, significantly increasing oral bioavailability and resistance to proteolytic enzymes.

Metalloprotease (MMP) Inhibitor Design

In the design of inhibitors for Matrix Metalloproteinases (MMPs) and Aminopeptidases (e.g., Aminopeptidase N/CD13), the S1 and S1' pockets are often deep and hydrophobic.

-

Pharmacophore Fit: The butyl side chain of the norleucine moiety provides an optimal hydrophobic packing interaction similar to Methionine but without the oxidation-sensitive sulfur atom.

-

Chelation Support: When derivatized into a hydroxamic acid (CONHOH), the

-benzyl group can provide additional

Anticonvulsant Activity (FAA Scaffold)

Research into Functionalized Amino Acids (FAAs) has identified

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol describes the self-validating synthesis of this compound from L-norleucine and benzaldehyde.

Reagents:

-

L-Norleucine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) or -

Methanol (MeOH) (Solvent)[1]

-

Acetic Acid (Catalyst)

Methodology:

-

Imine Formation: Suspend L-norleucine in anhydrous MeOH. Add benzaldehyde and stir at room temperature for 30 minutes.

-

Checkpoint: The solution should clarify as the imine (Schiff base) forms.

-

-

Reduction: Cool the mixture to 0°C. Add Acetic Acid (to pH ~5–6) followed by portion-wise addition of

.-

Causality: We use

instead of

-

-

Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show a secondary amine spot, distinct from the primary amine start).

-

Quench & Workup: Quench with water. Evaporate MeOH. Extract the aqueous phase with DCM (to remove neutral byproducts). The product remains in the aqueous phase (zwitterionic).

-

Isolation: Adjust aqueous pH to isoelectric point (~pH 6) to precipitate the product, or use ion-exchange chromatography for purification.

Protocol B: Conversion to -Methyl-L-Norleucine

This workflow demonstrates the use of the title compound to generate the methylated therapeutic building block.

-

Methylation: Treat this compound with Formaldehyde (37% aq) and Formic Acid (Eschweiler-Clarke conditions) or MeI/

. -

Debenzylation: Dissolve the

-benzyl- -

Filtration: Filter through Celite to remove catalyst. Evaporate solvent to yield

-methyl-L-norleucine.

Visualizations (Graphviz/DOT)

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the conversion of L-Norleucine to

Caption: Step-wise synthesis of N-Methyl-L-Norleucine via the N-benzyl protected intermediate.

Diagram 2: Pharmacophore Mapping (MMP Inhibition)

This diagram maps the structural features of the molecule to the binding pockets of a theoretical Metalloprotease (MMP) active site.

Caption: Pharmacophore mapping of this compound within an MMP active site.

References

-

Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews, 104(11), 5823-5846.

-

Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452.

-

Gentilucci, L., et al. (2010). "Chemical modifications of peptides and their impact on biological activity."[2] Current Medicinal Chemistry, 17(14), 1429-1451.

-

Kawase, Y., et al. (2000). "N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation." Synlett, 2000(11), 1637-1639.

Sources

Synthesis of chiral N-benzyl amino acids literature review

An In-depth Technical Guide to the Synthesis of Chiral N-Benzyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral N-benzyl amino acids are pivotal structural motifs in modern medicinal chemistry and materials science. Their incorporation into peptide backbones can significantly enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Furthermore, they serve as indispensable chiral building blocks for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing enantiomerically pure N-benzyl amino acids. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of predominant methodologies, including direct reductive amination, nucleophilic substitution, and asymmetric approaches. This document is intended to be a field-proven resource for researchers, offering both theoretical insights and detailed, actionable protocols to empower innovation in drug discovery and chemical synthesis.

The Strategic Importance of N-Benzyl Amino Acids

The N-alkylation of amino acids, particularly N-benzylation, is a fundamental tool in peptide and pharmaceutical chemistry. The benzyl group is not merely a simple protecting group; its introduction has profound stereoelectronic consequences. The steric bulk of the benzyl group can restrict the conformational freedom of the peptide backbone, which is a key strategy for locking in a bioactive conformation and enhancing binding affinity to biological targets. Moreover, the absence of the N-H proton in N-substituted amino acids eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets and, critically, confer resistance to enzymatic degradation by proteases.

From a synthetic standpoint, the benzyl group is exceptionally versatile. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂/Pd-C), making it an ideal protecting group during multi-step syntheses. This combination of stability and facile cleavage allows for the strategic incorporation of the N-benzyl moiety and its subsequent removal after it has served its purpose.

Core Synthetic Methodologies

The synthesis of chiral N-benzyl amino acids can be broadly categorized into several key approaches. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and the need for high enantiopurity.

Reductive Amination of α-Keto Acids

Reductive amination is one of the most direct and widely employed methods for synthesizing N-benzyl amino acids. This strategy involves the condensation of an α-keto acid with benzylamine to form an intermediate imine, which is then reduced in situ to the desired N-benzyl amino acid.

Mechanism and Rationale: The reaction proceeds via the formation of a Schiff base (imine) between the ketone of the α-keto acid and the primary amine of benzylamine. This imine is then selectively reduced. The choice of reducing agent is critical to the success of the reaction. Mild hydridic reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are chemoselective for the iminium ion over the ketone starting material, thus minimizing side reactions. For a more environmentally friendly and scalable approach, catalytic hydrogenation over a palladium catalyst (Pd/C) is also highly effective.

Stereochemical Control: Achieving high enantioselectivity is the primary challenge in this approach when starting from achiral α-keto acids. Asymmetric synthesis can be achieved by employing a chiral amine or a chiral reducing agent, or through the use of a chiral catalyst.

Caption: General workflow for synthesizing N-benzyl amino acids via reductive amination.

Nucleophilic Substitution

This classical approach involves the direct N-alkylation of a pre-existing chiral amino acid with a benzyl halide (e.g., benzyl bromide). The reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Mechanism and Rationale: The reaction proceeds via a standard Sɴ2 (bimolecular nucleophilic substitution) mechanism. The deprotonated amino group of the amino acid acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group. To favor mono-alkylation and prevent the formation of dibenzylated quaternary ammonium salts, it is common to use a controlled stoichiometry of the benzylating agent. The choice of base and solvent is crucial; a non-nucleophilic base is required to avoid competing reactions, and a polar aprotic solvent like DMF or DMSO can help to accelerate Sɴ2 reactions.

Stereochemical Control: A significant advantage of this method is that if the reaction proceeds cleanly via an Sɴ2 pathway, the stereochemistry at the α-carbon of the amino acid is retained. The reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral center. However, care must be taken to choose reaction conditions that do not induce racemization. Strong bases or high temperatures can lead to the deprotonation of the α-proton, which can cause epimerization and a loss of enantiomeric purity.

Caption: Sɴ2 mechanism for N-benzylation of a chiral amino acid.

Detailed Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the two major synthetic strategies discussed.

Protocol 3.1: Reductive Amination of Sodium Pyruvate

This protocol describes the synthesis of N-benzyl-DL-alanine from sodium pyruvate and benzylamine using sodium borohydride as the reducing agent.

Materials:

-

Sodium Pyruvate (1 eq.)

-

Benzylamine (1.1 eq.)

-

Methanol (solvent)

-

Sodium Borohydride (NaBH₄) (1.5 eq.)

-

Hydrochloric Acid (for acidification)

-

Diethyl Ether (for extraction)

Procedure:

-

In a round-bottom flask, dissolve sodium pyruvate (1.0 g, 9.09 mmol) in methanol (20 mL).

-

To this solution, add benzylamine (1.07 g, 9.99 mmol, 1.1 eq.) at room temperature with stirring.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.51 g, 13.6 mmol, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Evaporate the methanol under reduced pressure.

-

Redissolve the residue in water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted benzylamine and other organic impurities.

-

Adjust the pH of the aqueous layer to ~6.5 (the isoelectric point of N-benzyl-alanine) using 1 M HCl or 1 M NaOH.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyl-DL-alanine.

Protocol 3.2: Nucleophilic Substitution of L-Alanine

This protocol details the synthesis of N-benzyl-L-alanine from L-alanine and benzyl bromide, preserving the stereochemistry.

Materials:

-

L-Alanine (1 eq.)

-

Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

Benzyl Bromide (1.1 eq.)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

To a stirred suspension of L-alanine (1.0 g, 11.2 mmol) and potassium carbonate (3.87 g, 28.0 mmol, 2.5 eq.) in DMF (25 mL), add benzyl bromide (1.47 mL, 12.3 mmol, 1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure N-benzyl-L-alanine.

Comparative Analysis of Synthetic Methods

The selection of an appropriate synthetic route depends on a careful evaluation of the strengths and weaknesses of each method.

| Feature | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | α-Keto acids, Benzylamine | Chiral Amino Acids, Benzyl Halides |

| Stereocontrol | Challenging for achiral precursors; requires asymmetric methods. | Excellent retention of stereochemistry from chiral starting material. |

| Key Advantages | Convergent, direct route. | Stereochemically reliable, straightforward procedure. |

| Potential Drawbacks | Risk of over-alkylation, potential for racemization if not optimized. | Requires protection of the carboxylic acid, potential for di-alkylation. |

| Scalability | Generally good, especially with catalytic hydrogenation. | Good, but can be limited by the cost of chiral amino acids. |

| Typical Yields | Moderate to High (60-90%) | Good to Excellent (70-95%) |

Conclusion and Future Outlook

The synthesis of chiral N-benzyl amino acids is a well-established field with a robust set of reliable methodologies. Reductive amination offers a powerful and direct approach, particularly when coupled with modern asymmetric catalysis to control stereochemistry. For applications where stereochemical fidelity is paramount and a chiral amino acid precursor is readily available, nucleophilic substitution remains the method of choice.

Future developments in this area will likely focus on enhancing the "greenness" and efficiency of these transformations. The development of novel, non-precious metal catalysts for reductive amination and the use of more benign solvent systems are active areas of research. Furthermore, biocatalytic methods, employing engineered enzymes like transaminases or reductive aminases, hold immense promise for achieving near-perfect enantioselectivity under mild, aqueous conditions, paving the way for more sustainable and scalable production of these vital chiral building blocks.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Wikipedia. Sodium cyanoborohydride. [Link]

-

Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Pascal, R., & Pross, A. (2015). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 54(51), 15473-15477. [Link]

-

Wikipedia. Reductive amination. [Link]

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

-

Hive Methods Discourse. reductive amination w/ n-methyl benzylamine- help![Link]

- Google Patents.

-

ResearchGate. (2019, August 1). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

-

PubMed Central. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. [Link]

-

Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

PubMed. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. [Link]

-

Journal of the American Chemical Society. (2025, July 9). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. [Link]

-

PubMed Central. (2015, September 25). A practical route to β2,3-amino acids with alkyl side chains. [Link]

-

Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

RSC Publishing. (2011, March 29). New methodology for the N-alkylation of 2-amino-3-acylthiophenes†. [Link]

- Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.

-

ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. [Link]

Technical Guide: Thermodynamic Properties & Characterization of N-benzyl-L-norleucine

The following technical guide details the thermodynamic characterization of N-benzyl-L-norleucine , a non-natural amino acid derivative utilized in peptide mimetics and pharmaceutical synthesis.

Given that specific experimental values for this compound are not currently present in standard thermodynamic tables (NIST, DIPPR), this guide serves two critical functions:

-

Predictive Profiling: It provides calculated thermodynamic values based on high-fidelity Group Additivity Methods (QSPR) and homologous series extrapolation.

-

Experimental Protocol: It outlines the definitive workflows (Combustion Calorimetry and DSC) required to empirically validate these properties, designed for researchers establishing new chemical standards.

Executive Summary & Compound Significance

N-benzyl-L-norleucine represents a strategic intermediate in the synthesis of protease inhibitors and peptidomimetics. Structurally, it combines the lipophilic, straight-chain alkyl backbone of norleucine (an isomer of leucine) with an N-benzyl moiety.

From a thermodynamic perspective, this derivatization dramatically alters the crystal lattice energy and solvation profile compared to the parent amino acid. Understanding its Standard Molar Enthalpy of Formation (

-

Process Safety: Calculating heat release during bulk synthesis.

-

Drug Stability: Predicting shelf-life and degradation pathways (decarboxylation/oxidation).

-

Solubility Modeling: Optimizing purification via Gibbs Energy of Dissolution (

) analysis.

Predicted Thermodynamic Profile (QSPR & Group Additivity)

Note: The values below are derived using the Benson Group Additivity method and comparative extrapolation from N-benzyl-L-alanine and L-norleucine data. These serve as the baseline for experimental validation.

Table 1: Estimated Thermodynamic Parameters at [1]

| Property | Symbol | Estimated Value | Confidence Interval | Method of Estimation |

| Physical State | - | Crystalline Solid | - | Visual/Analogous |

| Enthalpy of Formation (Solid) | Group Additivity (Cohen) | |||

| Enthalpy of Combustion | Stoichiometric Calculation | |||

| Molar Heat Capacity | Kopp’s Law / QSPR | |||

| Melting Point | - | Homologous Series Trend |

Mechanistic Insight:

The substitution of a hydrogen atom on the amine group with a benzyl group introduces a large hydrophobic volume. While the phenyl ring stabilizes the molecule electronically, it disrupts the tight hydrogen-bonding network typical of zwitterionic amino acids, generally lowering the melting point compared to pure L-norleucine (

Experimental Protocols for Validation

To establish authoritative data for N-benzyl-L-norleucine, the following self-validating protocols must be executed.

Material Purity & Characterization

Prerequisite: Thermodynamic measurements are meaningless without purity

-

Purification: Recrystallize crude Bn-Nle from a water/ethanol (1:1) mixture.

-

Verification:

-

HPLC: C18 column, Acetonitrile/Water gradient. Target: Total impurities

. -

Karl Fischer Titration: Water content must be

. Water is a critical interference in calorimetry.

-

Static Bomb Calorimetry (Combustion Enthalpy)

This is the "Gold Standard" for determining

Workflow:

-

Sample Preparation: Pelletize

of dried Bn-Nle. Weigh to -

Combustion System: Use an isoperibol oxygen bomb calorimeter (e.g., Parr 6200).

-

Reaction:

-

Correction Factors:

-

Washburn Corrections: Account for non-standard states of gases and formation of

(titrate bomb washings with NaOH). -

Cotton Thread/Fuse Wire: Subtract energy contribution of the ignition source.

-

Calculation Logic:

Differential Scanning Calorimetry (DSC)

Used to determine Heat Capacity (

Protocol:

-

Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).

-

Reference: Sapphire disk (standard

reference). -

Cycle:

Thermodynamic Cycle & Data Visualization

The following diagram illustrates the relationship between the experimental observables (Combustion, Sublimation) and the fundamental Enthalpy of Formation.

Figure 1: Thermodynamic cycle linking the Enthalpy of Formation (

Stability Analysis & Applications

Thermal Stability

Based on the N-benzyl amino acid class behavior, N-benzyl-L-norleucine is expected to exhibit:

-

Decomposition Onset:

. -

Mechanism: Decarboxylation is the primary degradation pathway at high temperatures.

-

Storage: Should be stored at

in a desiccator. The hydrophobic benzyl group provides better resistance to hygroscopicity compared to L-norleucine.

Synthetic Implications

In peptide coupling (e.g., SPPS), the thermodynamic data informs the Gibbs Free Energy of Activation (

References

-

Ribeiro da Silva, M. A. V., et al. (2011). "Experimental and Computational Thermochemical Study of N-Benzylalanines." The Journal of Physical Chemistry B, 115(30), 9401–9409. Link

- Core reference for the thermodynamic behavior of N-benzyl amino acid deriv

- Notario, R., et al. (2011). "Thermochemistry of Amino Acid Derivatives." Journal of Chemical Thermodynamics. Provides the methodological basis for combustion calorimetry of nitrogen-containing organic solids.

-

NIST Chemistry WebBook.

-

Source for the parent compound baseline data.Link

-

- Sabbah, R., et al. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 93-204. Authoritative guide on calibration standards (Benzoic Acid/Sapphire) used in the protocols above.

Sources

Methodological & Application

Application Notes & Protocols: Navigating the Challenges of Coupling Sterically Hindered N-Benzyl Amino Acids

Introduction: The Steric Challenge in Peptide Synthesis

The synthesis of peptides containing sterically hindered residues is a formidable challenge in medicinal chemistry and drug development. N-benzyl amino acids, a subclass of N-alkylated amino acids, introduce a significant steric barrier at the nucleophilic amine, dramatically slowing the kinetics of peptide bond formation. This hindrance, combined with the bulk of the amino acid side chain, often leads to incomplete reactions, low yields, and an increased risk of side reactions, most notably epimerization. Standard coupling protocols that are effective for proteinogenic amino acids frequently fail when encountering these "difficult couplings".[1][2]

This guide provides an in-depth analysis of modern coupling reagents and field-proven protocols designed to overcome the steric obstacles posed by N-benzyl amino acids. We will explore the mechanistic underpinnings of various reagent classes, offer a comparative analysis of their efficacy, and provide detailed, validated protocols for their successful implementation.

The Principle of Carboxyl Activation

Peptide bond formation is a nucleophilic substitution where the amino group of one residue attacks the carboxyl group of another.[3] The carboxyl group's hydroxyl is a poor leaving group, necessitating its conversion into a more reactive species. This is the fundamental role of a coupling reagent: to create a highly reactive "activated ester" or similar intermediate that is readily attacked by the incoming amine.[4]

The efficiency of this process is paramount, especially for hindered systems where the nucleophilic amine is less available. The ideal coupling reagent must generate a highly activated intermediate rapidly to outcompete side reactions.

Caption: General workflow of peptide bond formation.

A Modern Arsenal of Coupling Reagents

While classical carbodiimide reagents like DCC and EDC have their place, they are often ineffective for sterically demanding couplings and can lead to significant side reactions, such as the formation of unreactive N-acylurea.[1][5] Modern peptide synthesis relies on more potent onium salts (phosphonium and uronium/aminium types), which generate highly reactive intermediates in situ.[6]

Phosphonium Salts: High Potency, Low Risk

Phosphonium salts, such as PyBOP and the more reactive PyAOP, activate carboxylic acids by forming benzotriazolyl active esters (OBt or OAt esters).[7]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent that forms OBt esters.[8]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Considered one of the most reactive phosphonium salts, PyAOP generates highly reactive OAt esters.[2][9] The nitrogen in the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction.[6]

A critical advantage of phosphonium reagents is their mechanism of action, which does not involve direct reaction with the amine component. This means they do not cause "guanidinylation," a chain-terminating side reaction associated with uronium salts.[10] This property allows phosphonium reagents to be used in excess to drive slow or difficult couplings to completion, a significant advantage for hindered systems.

Uronium/Aminium Salts: The Workhorses of SPPS

This class of reagents, which includes HBTU, HATU, HCTU, and COMU, are among the most popular for both solid-phase and solution-phase synthesis.[3]

-

HBTU/TBTU: These reagents generate OBt active esters and are effective for most standard couplings.[8][11] However, their reactivity can be insufficient for severely hindered amino acids.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For years, HATU has been the gold standard for difficult couplings.[6] It generates the highly reactive OAt ester, making it very effective for hindered residues like N-benzyl amino acids.[11]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chlorine atom on the benzotriazole ring makes the resulting O-6-ClBt ester more reactive than the OBt ester from HBTU, giving HCTU an edge in difficult couplings.[1][9]

A key consideration with uronium/aminium salts is the potential for guanidinylation . If the activation of the carboxylic acid is slow (as can happen with hindered residues) or if the reagent is in excess, it can react directly with the free N-terminal amine, forming a stable guanidinium cap that terminates peptide chain elongation.[4][12]

Caption: Activation pathways for phosphonium and uronium salts.

COMU: The Third-Generation Gold Standard

(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, or COMU , represents a significant advancement in coupling reagent technology. It was developed to combine the high reactivity of HATU with an improved safety and handling profile.[12][13]

Key Advantages of COMU:

-

High Reactivity: COMU's coupling efficiency is comparable, and in some cases superior, to HATU, even for challenging couplings involving hindered amino acids.[13][14] Structural analysis shows it exists in the more reactive uronium form.[12]

-

Enhanced Safety: It is based on OxymaPure® (ethyl cyanohydroxyiminoacetate) instead of the potentially explosive HOBt or HOAt derivatives, making it thermally stable and safer to handle and store.[8][15]

-

Superior Solubility & Byproducts: COMU and its byproducts are highly soluble in common synthesis solvents and are also water-soluble, simplifying purification, especially in solution-phase synthesis.[13][15]

-

Reduced Base Requirement: The morpholine moiety can act as an internal proton acceptor, allowing for efficient coupling with just one equivalent of external base in many cases.[14][16]

Comparative Analysis of Premier Coupling Reagents

| Reagent | Reagent Type | Activated Intermediate | Relative Reactivity | Key Advantages | Potential Drawbacks |

| HATU | Aminium Salt | OAt Ester | Very High | Gold standard for difficult couplings; rapid kinetics.[11] | Potentially explosive; can cause guanidinylation if used in excess.[8][12] |

| HCTU | Aminium Salt | O-6-ClBt Ester | High | More reactive and stable than HBTU; cost-effective alternative to HATU.[6][9] | Can cause guanidinylation if used in excess. |

| PyAOP | Phosphonium Salt | OAt Ester | Very High | Excellent for hindered couplings; no guanidinylation risk; can be used in excess.[2][9] | Byproducts can be more difficult to remove in solution phase. |

| COMU | Uronium Salt | Oxyma Ester | Very High | Reactivity rivals HATU; non-explosive; water-soluble byproducts; reduced base requirement.[13][14][15] | Can cause guanidinylation, though some studies suggest a lower propensity than HATU.[13] |

Mitigating Epimerization: Preserving Chiral Integrity

Epimerization, the inversion of stereochemistry at the α-carbon, is a major risk during the activation of any amino acid except glycine.[17] Hindered residues are particularly susceptible because the slow rate of the desired coupling reaction allows more time for the competing epimerization pathway to occur.[18] This process typically proceeds through the formation of a 5(4H)-oxazolone intermediate.

Strategies to Suppress Epimerization:

-

Choice of Reagent: Reagents that incorporate additives like HOAt (in HATU, PyAOP) or Oxyma (in COMU) are designed to suppress epimerization.[15][19]

-

Base Selection: The strength and amount of base are critical. While a tertiary base like DIPEA is required, using the minimum necessary amount is advised. For particularly sensitive couplings, switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine can significantly reduce epimerization risk.[8]

-

Temperature Control: Perform couplings at room temperature or below. While gentle heating can sometimes drive a sluggish reaction, it dramatically increases the rate of epimerization.[1][18]

-

Minimize Pre-activation Time: The activated ester is the species prone to epimerization. Therefore, the time between activation and the introduction of the amine component should be minimized. A pre-activation time of 1-2 minutes is typical.[20]

Field-Proven Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard Fmoc-Rink Amide resin but can be adapted for other solid supports and solution-phase applications.

Protocol 1: High-Efficiency Coupling using COMU

This is the recommended primary protocol due to COMU's excellent balance of reactivity, safety, and ease of use.

Materials:

-

Fmoc-Rink Amide resin (or other peptide-resin)

-

Fmoc-N-benzyl-amino acid (3.0 eq.)

-

COMU (3.0 eq.)[16]

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)[16]

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Caption: SPPS workflow for a single coupling cycle.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[20]

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete Fmoc removal.[20]

-

Washing: Wash the resin thoroughly to remove all residual piperidine. A typical sequence is DMF (x3), DCM (x3), and DMF (x3).[20]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-benzyl-amino acid (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[16]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended or a second coupling can be performed.[16][20]

-

Monitoring: The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

-

Final Washing: After the coupling, wash the resin thoroughly with DMF (x3) and DCM (x3) to remove excess reagents and byproducts.[20] The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Alternative Coupling using HATU

This protocol serves as a robust alternative, employing the well-established power of HATU.

Procedure: Follow steps 1-3 from Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-benzyl-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[20]

-

Coupling and Washing: Follow steps 5-7 from Protocol 1. A coupling time of 1-2 hours is standard.[20]

Optimization Note: Double Coupling If monitoring indicates an incomplete reaction after the initial 1-2 hour coupling, a "double coupling" is a highly effective strategy.[1] Simply drain the reaction vessel and repeat steps 4 and 5 with a fresh solution of activated amino acid before proceeding to the final wash.[1]

Conclusion

Successfully incorporating sterically hindered N-benzyl amino acids into a peptide sequence is a non-trivial task that requires moving beyond standard synthesis protocols. The key to success lies in the selection of a high-potency onium salt coupling reagent. Modern reagents like COMU offer a superior combination of reactivity, safety, and efficiency, making them a first-line choice. Phosphonium salts such as PyAOP provide a powerful alternative, especially when the complete avoidance of guanidinylation is critical. By pairing these advanced reagents with careful optimization of reaction conditions—particularly base selection, temperature, and reaction time—researchers can confidently overcome the steric barriers and achieve high-yield, high-purity synthesis of these challenging peptides.

References

- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem.

- 3.7 Phosphonium Salts. Thieme Chemistry.

- Epimeriz

- PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Luxembourg Bio Technologies.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

-

Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[21]uril. ChemRxiv.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Figshare.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Optimizing Peptide Coupling: Key Techniques. LinkedIn.

- Efficient peptide coupling involving sterically hindered amino acids. PubMed.

- Comu. Scribd.

- Novabiochem® Coupling reagents. Merck.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- Carbodiimides and Additives. Aapptec Peptides.

- Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Coupling Reagents. Aapptec Peptides.

- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- Coupling Reagents.

- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.

- Coupling Reagents. Luxembourg Bio Technologies.

- Epimeris

- Use of excess carbodiimide for peptide synthesis at elevated temperatures.

- TFPN-mediated racemization/epimerization-free amide and peptide bond form

- New Trends in Peptide Coupling Reagents.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jpt.com [jpt.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. peptide.com [peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. bachem.com [bachem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 19. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemrxiv.org [chemrxiv.org]

Fmoc-protection of (2S)-2-(Benzylamino)hexanoic acid procedure

Application Note: High-Fidelity Fmoc-Protection of Sterically Hindered Secondary Amines

Target Molecule: (2S)-2-(Benzylamino)hexanoic acid (

Executive Summary

This guide details the optimized protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto this compound. Unlike standard primary amines, this substrate presents a dual challenge: the steric hindrance of the secondary

While Fmoc-chloride (Fmoc-Cl) is historically used for hindered amines, this protocol prioritizes Fmoc-succinimide (Fmoc-OSu) to minimize the risk of racemization and dipeptide formation—critical quality attributes (CQAs) in drug development. We utilize a modified Schotten-Baumann condition with a solubilizing organic co-solvent to ensure quantitative conversion without compromising chiral integrity.

Chemical Strategy & Mechanism

The Steric Challenge

The target molecule,

-

Standard Route: Fmoc-Cl (Highly reactive, but generates HCl, risking acid-catalyzed side reactions and racemization via oxazolone formation).

-

Optimized Route (Recommended): Fmoc-OSu (Moderately reactive, pH neutral byproduct, suppresses racemization).

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of the Fmoc-OSu carbonate. The leaving group (

Critical Control Point: The pH must be maintained between 8.5 and 9.5.

-

pH < 8.5: Amine protonation (

) halts the reaction. -

pH > 10.0: Risk of premature Fmoc cleavage (via E1cB mechanism) or ester hydrolysis.

Figure 1: Mechanistic pathway for the Fmoc-protection of secondary amines using Fmoc-OSu.

Materials & Reagents

| Component | Grade | Role | Notes |

| This compound | >98% | Substrate | |

| Fmoc-OSu | >99% | Reagent | Preferred over Fmoc-Cl to prevent racemization. |

| Sodium Carbonate (Na₂CO₃) | ACS | Base | Maintains pH ~9-10. |

| Sodium Bicarbonate (NaHCO₃) | ACS | Buffer | Alternative milder base if racemization is observed. |

| 1,4-Dioxane | HPLC | Solvent | Solubilizes Fmoc-OSu and the lipophilic amino acid. |

| Ethyl Acetate | ACS | Extraction | For workup. |

| HCl (1M and 6M) | ACS | Acidifier | For pH adjustment during workup. |

Experimental Protocol

Step 1: Solubilization (The "Lipophilic" Adjustment)

Rationale:

-

Weigh 1.0 eq (e.g., 5.0 mmol) of this compound into a round-bottom flask.

-

Add 20 mL of 10% Na₂CO₃ (aq) .

-

Add 20 mL of 1,4-Dioxane .

-

Note: If the solution is cloudy, add more Dioxane dropwise until clear. The ratio must be at least 1:1 to keep the Fmoc-OSu in solution later.

-

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Reagent Addition

-

Dissolve 1.2 eq (6.0 mmol) of Fmoc-OSu in 10 mL of 1,4-Dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 15 minutes.

-

Why: Slow addition prevents precipitation of the reagent upon contact with the aqueous phase.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir vigorously for 12–18 hours .

-

Note: Secondary amines react slower than primary amines. Do not cut this time short.

-

Step 3: Monitoring (IPC - In-Process Control)

-

TLC: Silica gel, Eluent: MeOH/DCM (1:9). Stain with Ninhydrin (amine) and UV (Fmoc).

-

Target: Disappearance of the free amine spot (lower Rf) and appearance of the Fmoc-product (higher Rf, UV active).

Step 4: Workup & Purification[2]

-

Dilution: Add 50 mL of Water to the reaction mixture.

-

Wash (Critical): Extract the basic aqueous layer with Diethyl Ether (

mL).-

Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene) while the product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous phase to 0 °C. Slowly add 1M HCl (or 6M for larger volumes) with stirring until pH 2.0 is reached.

-

Observation: The product should precipitate as a white solid or form a thick oil (due to the hexyl chain).

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with Brine (

mL), dry over anhydrous Na₂SO₄ , and filter. -

Concentration: Evaporate the solvent under reduced pressure.

Step 5: Final Polish (Optional)

If the product is an oil/foam (common for

-

Dissolve in a minimum amount of DCM.[2]

-

Precipitate by adding cold Hexane or Petroleum Ether dropwise with stirring.

Workflow Visualization

Figure 2: Step-by-step workflow for the isolation of high-purity Fmoc-amino acids.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of | Switch Reagent: Use Fmoc-Cl (1.1 eq) with NaHCO₃. Fmoc-Cl is smaller and more reactive but requires strict temperature control (0 °C) to avoid side reactions. |

| Racemization | Base too strong or reaction time too long. | Milder Base: Switch from Na₂CO₃ to NaHCO₃. Reduce reaction time or temperature. |

| Oiling Out | Lipophilicity of Norleucine chain. | Solvent Swap: Use THF instead of Dioxane. During workup, ensure thorough drying of EtOAc to obtain a crisp foam. |

| Low Solubility | Zwitterion aggregation. | Heat: Briefly warm the initial amino acid/base solution to 40 °C to dissolve, then cool back to 0 °C before adding Fmoc-OSu. |

Analytical Validation Criteria

To ensure the product meets "Drug Development" standards, verify:

-

HPLC Purity: >98% (AUC).

-

Chiral Purity: >99% ee (Chiral HPLC required to confirm no racemization at the

-carbon). -

MS (ESI):

or -

H-NMR: Confirm the presence of the Fmoc group (aromatic signals 7.2–7.8 ppm) and the Benzyl protons (distinctive AB system or singlet around 4.0–5.0 ppm depending on rotamers).

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Ten Kortenaar, P. B. W., et al. (1986). Rapid and efficient method for the preparation of Fmoc-amino acids. Int. J. Pept. Protein Res., 27(4), 398–400. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

- 1. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]